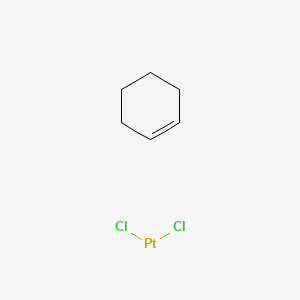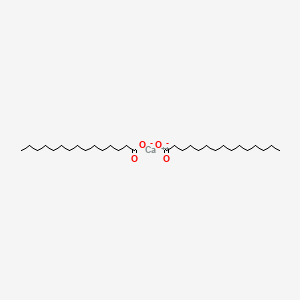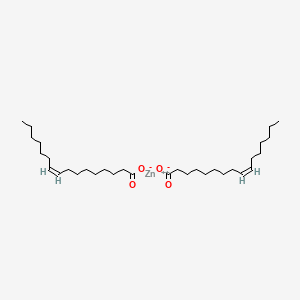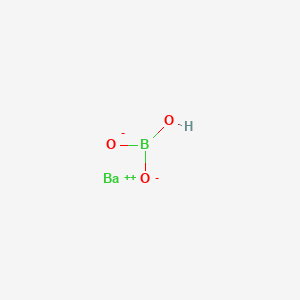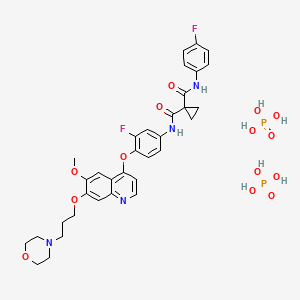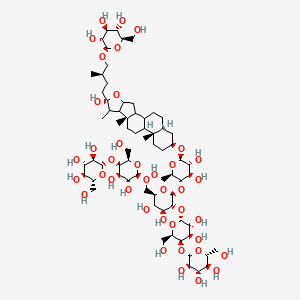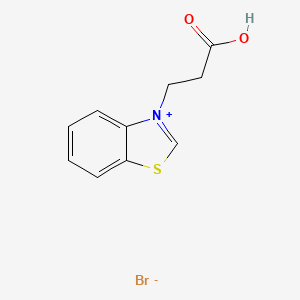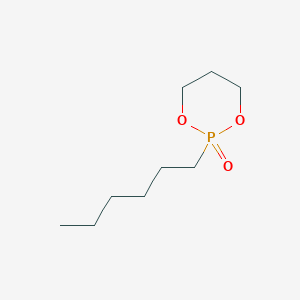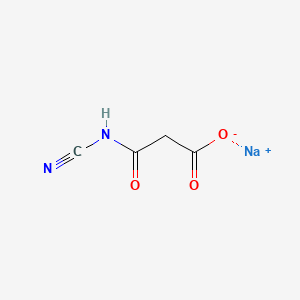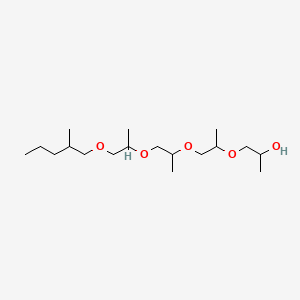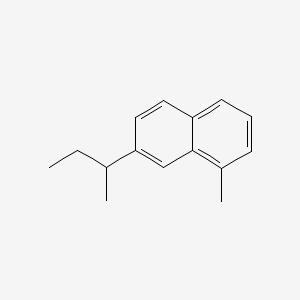
1-Methyl-7-(1-methylpropyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-(1-methylpropyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the first position and a 1-methylpropyl group at the seventh position. This compound has a molecular formula of C15H18 and a molecular weight of 198.30342 g/mol . It is also known by other names such as 1-Methyl-7-isopropylnaphthalene and Eudalene .
Méthodes De Préparation
The synthesis of 1-Methyl-7-(1-methylpropyl)naphthalene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .
Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of zeolite catalysts to facilitate the alkylation process. These methods are optimized for large-scale production and aim to maximize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
1-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitronaphthalenes, while halogenation produces halonaphthalenes .
Applications De Recherche Scientifique
1-Methyl-7-(1-methylpropyl)naphthalene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Medicine: Investigations into its pharmacological properties are ongoing, with some studies exploring its potential as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism of action of 1-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1-Methyl-7-(1-methylpropyl)naphthalene can be compared with other similar compounds such as:
1-Methylnaphthalene: This compound has a similar structure but lacks the 1-methylpropyl group.
2-Methylnaphthalene: Another isomer with the methyl group at the second position, used in the synthesis of vitamin K and other pharmaceuticals.
1,2,3,4-Tetrahydronaphthalene: A hydrogenated derivative of naphthalene used as a solvent and in the production of synthetic resins.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
72246-84-5 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
7-butan-2-yl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)14-9-8-13-7-5-6-12(3)15(13)10-14/h5-11H,4H2,1-3H3 |
Clé InChI |
KMBFAEWMORJFOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC2=C(C=CC=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


